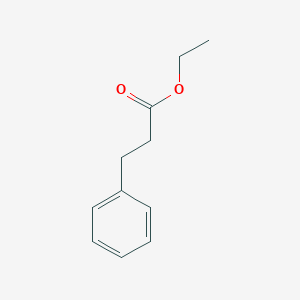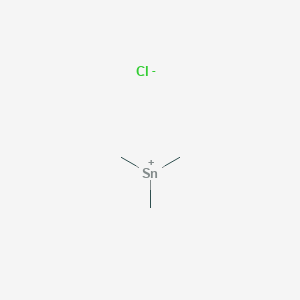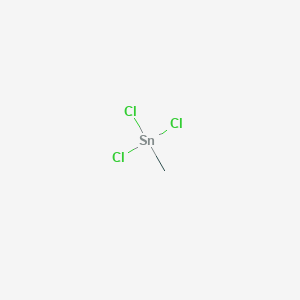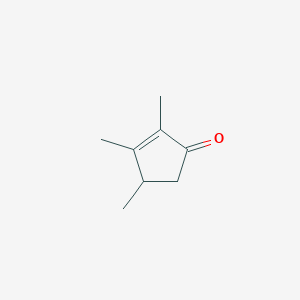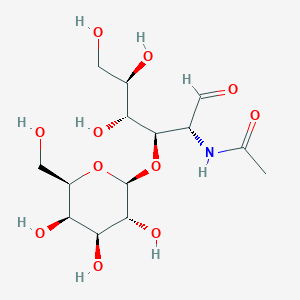
W-9 hydrochloride
Vue d'ensemble
Description
W-9 hydrochloride is a synthetic compound with a wide range of applications in laboratory research. It is a novel compound with unique properties that make it an attractive option for a variety of experiments. W-9 hydrochloride is a white crystalline powder with a molecular weight of 566.9 g/mol. It is soluble in water, ethanol, and methanol and has a melting point of 170-172°C. W-9 hydrochloride is an agonist of the serotonin 5-HT2A receptor, and has been used in studies of serotonin receptor function, as well as in the development of drugs for the treatment of psychiatric disorders.
Applications De Recherche Scientifique
W-9 Hydrochloride as a Calmodulin Antagonist
W-9 hydrochloride is known to be a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It interacts with a wide variety of proteins and can regulate a diverse range of protein activities. Therefore, W-9 hydrochloride can be used in research to study the role of calmodulin in various biological processes.
W-9 Hydrochloride in Enzyme Inhibition
W-9 hydrochloride has been found to inhibit calmodulin-activated phosphodiesterase activity . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond, which is found in many substances within the cell, including cyclic AMP and cyclic GMP. This property of W-9 hydrochloride can be useful in studying the role of these enzymes in cellular processes.
W-9 Hydrochloride in Laccase Production
Research has shown that W-9 hydrochloride can be used in the production of laccase by the strain Pycnoporus sp. W-9 . Laccase is an enzyme that plays a crucial role in the degradation of lignin, a complex organic polymer that provides rigidity to plant cell walls. This application can be particularly useful in the field of waste management and biofuel production.
W-7 Hydrochloride as a Calmodulin Antagonist
Similar to W-9 hydrochloride, W-7 hydrochloride is also a selective calmodulin antagonist . It inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase . This makes it a valuable tool in studying the role of calmodulin in cellular processes.
W-7 Hydrochloride in Apoptosis Induction
W-7 hydrochloride has been found to induce apoptosis . Apoptosis, or programmed cell death, is a crucial process in development and disease. Therefore, W-7 hydrochloride can be used in research to study apoptosis and its role in various diseases, including cancer.
W-7 Hydrochloride in Antitumor Activity
W-7 hydrochloride has demonstrated antitumor activity . This makes it a potential candidate for further research in cancer treatment.
Mécanisme D'action
Target of Action
W-9 hydrochloride, also known as W-7 (isomer hydrochloride), primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response.
Mode of Action
W-9 hydrochloride acts as a calmodulin antagonist . It inhibits the activity of calmodulin-activated phosphodiesterase (PDE) with an IC50 of 72 μM . By inhibiting PDE, W-9 hydrochloride prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals. This leads to an increase in cAMP levels, which can affect various physiological processes.
Propriétés
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWDLQXTCSKXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656944 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
W-9 hydrochloride | |
CAS RN |
69762-85-2 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



